molecular formula C23H19ClN2O3 B298325 N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

Cat. No. B298325
M. Wt: 406.9 g/mol
InChI Key: JPZHKTDOUMSRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.

Mechanism of Action

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide acts as a potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases brain GABA levels, which can lead to a reduction in neuronal excitability and anxiolytic effects. Additionally, this compound has been shown to enhance the effects of GABAergic drugs, such as benzodiazepines, which may have implications for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to increase brain GABA levels and reduce seizure activity. Additionally, this compound has been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models of addiction. However, the long-term effects of this compound on brain function and behavior are not yet fully understood.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase inhibition. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are some limitations to the use of this compound in laboratory experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research involving N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide, including its potential therapeutic applications for neurological disorders such as epilepsy, addiction, and anxiety. Additionally, further studies are needed to fully understand the long-term effects of this compound on brain function and behavior. Furthermore, the development of more selective and potent GABA aminotransferase inhibitors may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-phenoxyphenylacetic acid in the presence of sodium hydride to form an intermediate compound. This intermediate is then reacted with 1-(2,5-dioxo-4-phenylpyrrolidin-3-yl)urea in the presence of a base to produce this compound. The final product is purified through recrystallization to obtain a white solid.

Scientific Research Applications

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase brain GABA levels, which can lead to a reduction in seizure activity and anxiety-like behavior. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.

properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H19ClN2O3/c24-17-6-8-18(9-7-17)25-23(28)16-14-22(27)26(15-16)19-10-12-21(13-11-19)29-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,25,28)

InChI Key

JPZHKTDOUMSRTO-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.